molecular formula C19H20N2O3S B2853827 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 630065-28-0

1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2853827
CAS No.: 630065-28-0
M. Wt: 356.44
InChI Key: WGPKZZJWTCTEPH-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a structurally complex heterocyclic molecule featuring a tetrahydrothienoimidazolone dioxide core. The substituents at the 1- and 3-positions are 2,3-dimethylphenyl and phenyl groups, respectively.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-7-6-10-16(14(13)2)21-18-12-25(23,24)11-17(18)20(19(21)22)15-8-4-3-5-9-15/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPKZZJWTCTEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, with the CAS number 879929-10-9, is a complex organic compound notable for its potential biological activities. This compound belongs to the class of thienoimidazole derivatives and has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3S, with a molecular weight of approximately 356.4 g/mol. The structure features a thieno[3,4-d]imidazole core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
CAS Number879929-10-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors involved in critical physiological processes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Antimicrobial Properties

Studies have demonstrated that thienoimidazole derivatives possess antimicrobial properties. Preliminary investigations into this compound suggest potential activity against various bacterial strains and fungi.

Anticancer Activity

Research has indicated that compounds within this class may exhibit cytotoxic effects on cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of thienoimidazole derivatives found that certain modifications enhanced activity against Gram-positive bacteria. While specific data on this compound is limited, similar derivatives have shown promising results.
  • Anticancer Evaluation : In vitro studies on related thienoimidazole compounds reported significant cytotoxicity towards breast cancer cell lines (MCF-7). Further research is needed to establish the efficacy of this compound in this context.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thienoimidazole derivatives:

  • Synthesis Techniques : The compound can be synthesized through multi-step organic reactions involving key intermediates derived from readily available starting materials.
  • Biological Evaluation : In vitro assays have been employed to assess the biological activity of synthesized compounds, including cytotoxicity assays and enzyme inhibition tests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents (R1, R3) Molecular Formula Molecular Weight Key Properties Evidence ID
Target Compound 1-(2,3-dimethylphenyl), 3-phenyl C19H19N2O3S* ~355.4* Steric hindrance from methyl groups -
1-Phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-thione 5,5-dioxide 1-phenyl, 2(3H)-thione C11H12N2O2S2 268.349 Thione group; 2 stereocenters
1,3-Bis(4-fluorophenyl)tetrahydro derivative 1,3-bis(4-fluorophenyl) C17H14F2N2O3S 364.366 Enhanced metabolic stability
1-(o-Tolyl)-3-(p-tolyl)tetrahydro derivative 1-(2-methylphenyl), 3-(4-methylphenyl) C19H20N2O3S 356.44 Density: 1.324 g/cm³; high lipophilicity
cis-Tetrahydro parent compound Unsubstituted (core structure) C5H8N2O3S 176.19 High purity (≥98%); API intermediate
1-(4-Ethoxyphenyl)-3-phenyltetrahydro derivative 1-(4-ethoxyphenyl), 3-phenyl C17H18N2O4S* ~354.4* Ethoxy group enhances solubility

*Inferred based on structural similarity.

Key Observations:

Fluorine substituents () improve metabolic stability and binding affinity to hydrophobic enzyme pockets due to their electron-withdrawing nature . Ethoxy groups () may enhance aqueous solubility compared to alkyl or halogenated analogs .

Physical Properties :

  • Derivatives with methyl groups (e.g., ) exhibit higher density (1.324 g/cm³) and molecular weight (356.44), correlating with increased lipophilicity .
  • The parent compound () serves as a critical high-purity intermediate for synthesizing more complex derivatives .

Stereochemical Considerations :

  • Compounds like the thione derivative () highlight the role of stereocenters in biological activity, with defined stereochemistry often crucial for target binding .

Q & A

What are the optimal synthesis conditions for 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?

The synthesis involves multi-step cyclization and substitution reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields by improving precursor solubility .
  • Temperature : Maintain 80–100°C during cyclization to minimize side reactions .
  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imidazole ring closure .
ParameterOptimal RangeImpact on Yield
Solvent PolarityHigh (DMF/DMSO)↑ 20–30%
Reaction Time12–18 hoursMaximizes conversion
Catalyst Loading5–10 mol%Balances cost and efficiency
Data extrapolated from analogous thienoimidazole syntheses .

Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques ensures structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. Look for methyl group signals at δ 2.1–2.3 ppm (dimethylphenyl) and aromatic protons at δ 6.8–7.5 ppm (phenyl) .
  • IR Spectroscopy : Detect sulfone groups (S=O stretching at 1150–1300 cm⁻¹) and imidazole C=N bonds (1600–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 402.5 for C₂₀H₂₂N₂O₅S) .
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 2.1–2.3 (methyl), δ 6.8–7.5 (aryl)Substituent identification
IR1150–1300 cm⁻¹ (S=O)Functional group validation
HRMSm/z 402.5 (M⁺)Molecular weight confirmation

What are the key structural features influencing its reactivity?

The compound’s reactivity is governed by:

  • Thienoimidazole Core : The fused thiophene and imidazole rings create electron-deficient regions, enhancing electrophilic substitution .
  • Substituent Effects :
    • 2,3-Dimethylphenyl : Steric hindrance reduces nucleophilic attack at adjacent positions.
    • Sulfone Groups : Electron-withdrawing nature directs reactions to the phenyl ring .
Structural FeatureReactivity ImpactExample Reactions
Thienoimidazole coreElectrophilic aromatic substitutionNitration, halogenation
Sulfone groupsStabilize transition statesNucleophilic ring-opening

How can contradictions in spectroscopic data between theoretical predictions and experimental results be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • X-ray Crystallography : Resolve ambiguities in bond angles and dihedral angles .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Solvent-Free Analysis : Use solid-state IR to eliminate solvent interference .
Contradiction TypeResolution MethodExample
Unexpected ¹H NMR shiftsDFT calculationsValidate substituent effects
Missing IR peaksSolid-state analysisConfirm sulfone presence

What computational methods predict the biological targets of this compound?

Advanced techniques include:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities. The sulfone group may interact with ATP-binding pockets in kinases .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial activity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
MethodApplicationOutput Metrics
Molecular DockingTarget identificationBinding energy (kcal/mol)
QSARActivity predictionIC₅₀ values

How to design experiments to assess its environmental impact?

Follow ecotoxicological frameworks:

  • Fate Studies : Measure biodegradation rates in soil/water systems using LC-MS .
  • Toxicity Assays : Use Daphnia magna or algal models to determine EC₅₀ values for acute toxicity .
  • Bioaccumulation : Track compound uptake in fish liver microsomes via radiolabeling .
Experimental PhaseMethodologyEndpoint
BiodegradationOECD 301D (Closed Bottle Test)% Degradation over 28 days
Acute ToxicityOECD 202 (Daphnia immobilization)EC₅₀ (mg/L)

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